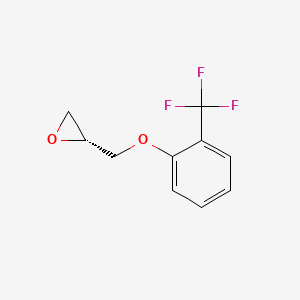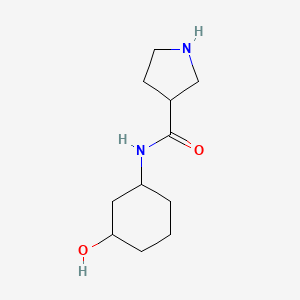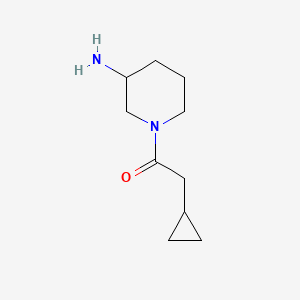
4-(Chloromethyl)-6-fluoro-3,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with a chloromethyl group at the 4-position and a fluorine atom at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine typically involves the chloromethylation of 6-fluoro-3,4’-bipyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.
化学反应分析
Types of Reactions
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Organic Synthesis:
作用机制
The mechanism of action of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The fluorine atom can enhance binding affinity and selectivity through electronic effects.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-3,4’-bipyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
6-Fluoro-3,4’-bipyridine: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-Methyl-6-fluoro-3,4’-bipyridine: The methyl group replaces the chloromethyl group, altering its chemical reactivity.
Uniqueness
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine is unique due to the presence of both the chloromethyl and fluorine substituents
属性
分子式 |
C11H8ClFN2 |
|---|---|
分子量 |
222.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-fluoro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2 |
InChI 键 |
VJAOHNDCXMEXMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)







![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)


